molecular formula C7H2F3NO5 B6329683 2,4,5-Trifluoro-3-hydroxy-6-nitrobenzoic acid CAS No. 149707-60-8

2,4,5-Trifluoro-3-hydroxy-6-nitrobenzoic acid

Cat. No.: B6329683
CAS No.: 149707-60-8
M. Wt: 237.09 g/mol
InChI Key: BEEOHGVJAJDMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trifluoro-3-hydroxy-6-nitrobenzoic acid is a fluorinated aromatic compound with the molecular formula C7H3F3NO5. This compound is characterized by the presence of three fluorine atoms, a hydroxyl group, and a nitro group attached to a benzoic acid core. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trifluoro-3-hydroxy-6-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2,4,5-trifluorobenzoic acid, followed by hydroxylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The hydroxylation step often involves the use of a suitable hydroxylating agent such as hydrogen peroxide or a hydroxyl radical source under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluoro-3-hydroxy-6-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,5-Trifluoro-3-hydroxy-6-nitrobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Trifluoro-3-hydroxy-6-nitrobenzoic acid is primarily influenced by its functional groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic attacks. The fluorine atoms enhance the compound’s stability and lipophilicity, affecting its interaction with biological targets. Molecular targets may include enzymes and receptors involved in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trifluoro-3-hydroxybenzoic acid: Lacks the nitro group, resulting in different reactivity and applications.

    2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: Contains an additional fluorine atom, which may alter its chemical properties and biological activity.

    2,4,6-Trifluoro-3-hydroxybenzoic acid: The position of the fluorine atoms differs, affecting its chemical behavior.

Uniqueness

2,4,5-Trifluoro-3-hydroxy-6-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of fluorine atoms, a hydroxyl group, and a nitro group makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2,4,5-trifluoro-3-hydroxy-6-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NO5/c8-2-1(7(13)14)5(11(15)16)3(9)4(10)6(2)12/h12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEOHGVJAJDMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)O)F)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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